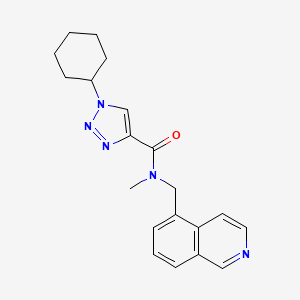![molecular formula C24H37N3O2 B5229723 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5229723.png)
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine, also known as BMBP, is a chemical compound that belongs to the class of piperidine derivatives. BMBP has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine acts as a competitive inhibitor of DAT, which means that it binds to the same site on the protein as dopamine and prevents its uptake. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have various effects on the brain, depending on the region and the receptor types involved.
Biochemical and Physiological Effects:
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has been shown to increase the levels of dopamine in various regions of the brain, including the striatum, prefrontal cortex, and nucleus accumbens. This can lead to an increase in locomotor activity, reward-seeking behavior, and cognitive function. 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to increase the levels of dopamine in the prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has several advantages for use in lab experiments, including its high potency and selectivity for DAT, as well as its ability to cross the blood-brain barrier. However, 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine also has some limitations, such as its relatively short half-life and the potential for off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine, including the development of more stable and long-lasting analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine on the brain and behavior.
Synthesemethoden
The synthesis of 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine involves the reaction of 1-benzyl-4-piperidone with 4-morpholinepropanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has been used in studies to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
3-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c28-24(27-16-18-29-19-17-27)7-6-21-8-14-26(15-9-21)23-10-12-25(13-11-23)20-22-4-2-1-3-5-22/h1-5,21,23H,6-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCHLTWLJSWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)

![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)

![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)

![methyl 6-amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B5229714.png)
![7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5229744.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5229752.png)
![3-[1-[(4-chlorophenyl)sulfonyl]-4,5-dihydropyrrolo[2,3-c]pyrazol-6(1H)-yl]-N,N,2,4-tetramethylbenzenesulfonamide](/img/structure/B5229757.png)
![N-cyclooctyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5229763.png)